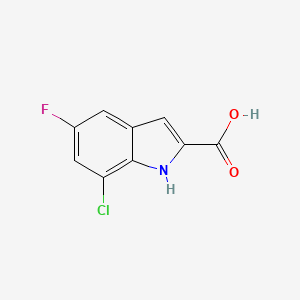![molecular formula C9H14F3N3 B1428812 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1343793-69-0](/img/structure/B1428812.png)
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Descripción general
Descripción
“1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C9H14F3N3 . It is available for research use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=NN(C(C)=C1CC)CC(F)(F)F . This indicates that the molecule contains a pyrazole ring with two methyl groups at positions 3 and 5, a trifluoroethyl group at position 1, and an ethylamine group attached to the pyrazole ring. Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.23 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación
Catalysis and Polymerization
- The compound has been used in the development of pyrazolylamine ligands for nickel(II) catalyzed oligomerization and polymerization of ethylene. The product depends on the co-catalyst and solvent used, demonstrating diverse applications in creating different polymers like polyethylene (Obuah et al., 2014).
Molecular Structure Investigations
- Researchers synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, involving the compound of interest. These derivatives' molecular structures were studied using X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021).
Synthesis of Derivatives and Biological Activity
- The compound was involved in the synthesis of various derivatives in medicinal chemistry, such as 3,5-dimethyl-1H-pyrazole derivatives, showcasing potential in developing new pharmacologically active compounds (Al-Smaisim, 2012).
Catalysis of Chemical Reactions
- It played a role in the efficient synthesis of pyridine-pyrimidines via a three-component reaction, demonstrating its utility in facilitating complex chemical reactions (Rahmani et al., 2018).
Generation of Asymmetric Ligands
- Utilized in synthesizing 4-phenyl-1H-pyrazoles as potential head units for asymmetric imine ligands, playing a key role in the development of mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Corrosion Inhibition
- Some derivatives of this compound have shown potential as corrosion inhibitors, highlighting its application in materials science and engineering (Chetouani et al., 2005).
Synthesis of Unsymmetrical Derivatives
- Involved in the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, contributing to the exploration of novel chemical compounds (Xu et al., 2012).
Propiedades
IUPAC Name |
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-5(13)8-6(2)14-15(7(8)3)4-9(10,11)12/h5H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJPREAIXSMPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



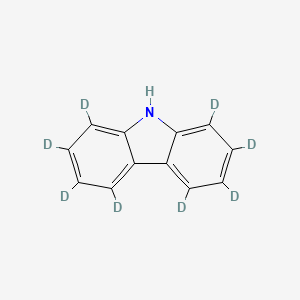
![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)
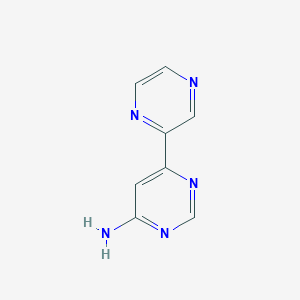
![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)
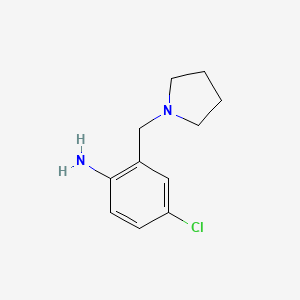
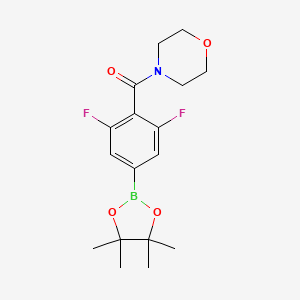
![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)

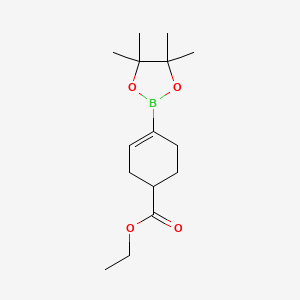
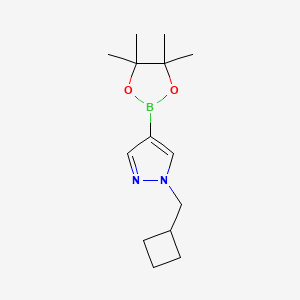

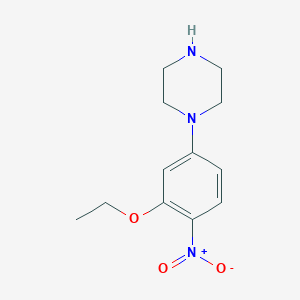
![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)
